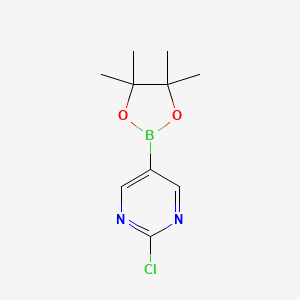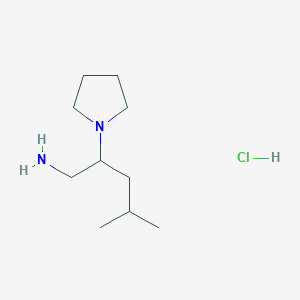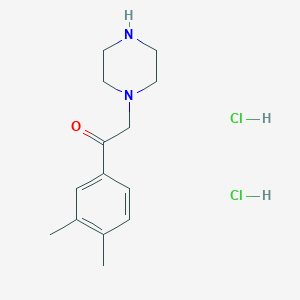![molecular formula C12H16ClNO3 B1422008 2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide CAS No. 1311314-69-8](/img/structure/B1422008.png)
2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide
Descripción general
Descripción
“2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide” is a chemical compound with the molecular formula C12H16ClNO3 . It has a molecular weight of 257.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The structure of “this compound” is characterized by the presence of a methoxy group that lies very close to the plane of the phenyl ring . The acetamido group is twisted out of this plane .
Aplicaciones Científicas De Investigación
Metabolism and Toxicology in Herbicides : This compound is related to a group of chemicals used as pre-emergent herbicides, such as acetochlor and metolachlor. Research has focused on understanding their metabolism in human and rat liver microsomes. These studies contribute to knowledge about the metabolic pathways and potential toxicity of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Characterization : Studies have also focused on the synthesis and characterization of related compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, which may be synthesized using similar chloroacetamide derivatives. These works are crucial for advancing the chemical synthesis processes (Zhong-cheng & Wan-yin, 2002).
Herbicidal Activity and Environmental Impact : Another aspect of research revolves around the herbicidal activity and environmental impact of related chloroacetamide herbicides. This includes studies on soil reception, activity, and the effect of these compounds on various crops (Banks & Robinson, 1986).
Inhibition of Fatty Acid Synthesis in Algae : There is also research on the inhibition of fatty acid synthesis in algae by chloroacetamide herbicides, which highlights the broader ecological effects of these chemicals (Weisshaar & Böger, 1989).
Adsorption and Mobility in Soil : The adsorption and mobility of chloroacetamide herbicides in soil, and their efficacy as influenced by soil properties, have been studied to understand the environmental fate of these compounds (Peter & Weber, 1985).
Safety and Hazards
The safety information available indicates that “2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause a range of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Propiedades
IUPAC Name |
2-chloro-N-[[4-(2-methoxyethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-16-6-7-17-11-4-2-10(3-5-11)9-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTITWBIKNRWWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)


![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)
![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1421940.png)

![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)